(4-Aminophenyl)(thiophen-2-yl)methanol
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Overview
Description
(4-Aminophenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol. This compound is characterized by the presence of an aminophenyl group and a thiophenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-aminobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Aminobenzaldehyde+Thiophene-2-carboxaldehydeReducing Agentthis compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminophenyl or thiophenyl derivatives.
Scientific Research Applications
(4-Aminophenyl)(thiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with biological receptors, while the thiophenyl group can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethylthiophen-2-yl)(phenyl)methanol
- Naphthalen-2-yl(thiophen-2-yl)methanol
- (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol
- Di(thiophen-2-yl)methanol
- Naphthalen-1-yl(thiophen-2-yl)methanol
Uniqueness
(4-Aminophenyl)(thiophen-2-yl)methanol is unique due to the presence of both an aminophenyl and a thiophenyl group, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
(4-aminophenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWYSCBAVIWMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629743 |
Source
|
Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-62-9 |
Source
|
Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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